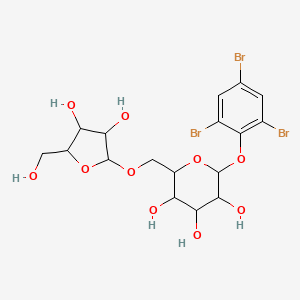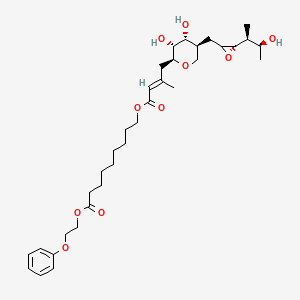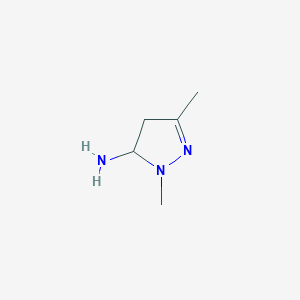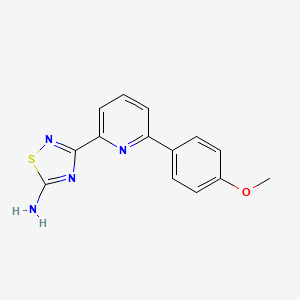
3'-Hydroxy-4'-methoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound belonging to the flavanone class. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This compound is characterized by the presence of hydroxyl and methoxy groups on its flavanone backbone, which contribute to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the cyclization of 2’-hydroxychalcone derivatives. One common method involves the reaction of 2’-hydroxyacetophenone with methoxy-substituted benzaldehyde to form the corresponding chalcone, which is then cyclized under acidic or basic conditions to yield the flavanone . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve biotransformation processes using microbial cultures. For example, the use of Isaria fumosorosea cultures has been reported to glycosylate methoxylated flavonoids, producing various flavonoid derivatives . This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxy-4’-methoxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavanone to a hydroxyl group, forming dihydroflavanones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized flavonoids, dihydroflavanones, and various substituted flavanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3’-Hydroxy-4’-methoxyflavanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: It reduces lipid peroxidation and enhances the activity of antioxidant enzymes, protecting neurons from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its antioxidant and anti-cancer activities.
Pinostrobin: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness
3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which enhances its solubility and bioavailability compared to other flavanones. Its dual hydroxyl and methoxy groups contribute to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-15-7-6-10(8-13(15)18)16-9-12(17)11-4-2-3-5-14(11)20-16/h2-8,16,18H,9H2,1H3 |
Clé InChI |
DJCDENZLUWIEMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)


![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)




![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)


![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

